2-(4-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide 2-(4-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 922054-57-7
VCID: VC5415397
InChI: InChI=1S/C19H20N2O5/c1-21-9-10-25-17-8-3-13(11-16(17)19(21)23)20-18(22)12-26-15-6-4-14(24-2)5-7-15/h3-8,11H,9-10,12H2,1-2H3,(H,20,22)
SMILES: CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC
Molecular Formula: C19H20N2O5
Molecular Weight: 356.378

2-(4-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide

CAS No.: 922054-57-7

Cat. No.: VC5415397

Molecular Formula: C19H20N2O5

Molecular Weight: 356.378

* For research use only. Not for human or veterinary use.

2-(4-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide - 922054-57-7

Specification

CAS No. 922054-57-7
Molecular Formula C19H20N2O5
Molecular Weight 356.378
IUPAC Name 2-(4-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)acetamide
Standard InChI InChI=1S/C19H20N2O5/c1-21-9-10-25-17-8-3-13(11-16(17)19(21)23)20-18(22)12-26-15-6-4-14(24-2)5-7-15/h3-8,11H,9-10,12H2,1-2H3,(H,20,22)
Standard InChI Key SYMNJFJHNBQSFV-UHFFFAOYSA-N
SMILES CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₉H₂₀N₂O₅, with the IUPAC name 2-(4-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)acetamide. Key structural features include:

  • Tetrahydrobenzo[f]oxazepin core: A seven-membered heterocyclic ring containing oxygen and nitrogen atoms.

  • Methoxyphenoxy side chain: A para-methoxy-substituted phenoxy group linked via an acetamide bridge.

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight356.378 g/mol
SMILESCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC
InChIKeySYMNJFJHNBQSFV-UHFFFAOYSA-N
PubChem CID16826904

The SMILES string and InChIKey confirm the spatial arrangement of functional groups, critical for molecular interactions.

Spectral and Crystallographic Data

While crystallographic data for this specific compound are unavailable, analogs like N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide (PubChem CID 927433) exhibit planar chromenone systems stabilized by intramolecular hydrogen bonds . Such structural rigidity may suggest similar stability in the tetrahydrobenzo[f]oxazepin core of the subject compound.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, typical for acetamide derivatives. A plausible route includes:

  • Formation of the tetrahydrobenzo[f]oxazepin core: Cyclization of 2-aminophenol derivatives with keto-esters.

  • Acetamide coupling: Reaction of the primary amine on the oxazepin ring with 2-(4-methoxyphenoxy)acetyl chloride.

Table 2: Key Reagents and Conditions

StepReagents/ConditionsPurpose
1Ethyl acetoacetate, H₂SO₄Cyclization to form oxazepin ring
2DCC, DMAP, CH₂Cl₂Amide bond formation

Though explicit details are proprietary, these methods align with patented protocols for analogous compounds .

Future Research Directions

  • Kinase inhibition assays: Validate Syk or JAK-STAT pathway modulation.

  • ADMET profiling: Assess metabolic stability in liver microsomes.

  • Crystallography: Resolve 3D structure to guide lead optimization.

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